molecular formula C19H28ClN3O2 B6894898 N-[4-[4-chloro-3-(morpholin-4-ylmethyl)anilino]cyclohexyl]acetamide

N-[4-[4-chloro-3-(morpholin-4-ylmethyl)anilino]cyclohexyl]acetamide

Cat. No.: B6894898
M. Wt: 365.9 g/mol
InChI Key: CZRSUBPMJKZCLK-UHFFFAOYSA-N
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Description

N-[4-[4-chloro-3-(morpholin-4-ylmethyl)anilino]cyclohexyl]acetamide is a complex organic compound that features a morpholine ring, a cyclohexyl group, and a chloroaniline moiety

Properties

IUPAC Name

N-[4-[4-chloro-3-(morpholin-4-ylmethyl)anilino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O2/c1-14(24)21-16-2-4-17(5-3-16)22-18-6-7-19(20)15(12-18)13-23-8-10-25-11-9-23/h6-7,12,16-17,22H,2-5,8-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRSUBPMJKZCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)NC2=CC(=C(C=C2)Cl)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[4-chloro-3-(morpholin-4-ylmethyl)anilino]cyclohexyl]acetamide typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Amino derivatives of the chloroaniline moiety.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[4-[4-chloro-3-(morpholin-4-ylmethyl)anilino]cyclohexyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s morpholine ring can form hydrogen bonds with active sites of enzymes, while the chloroaniline moiety can engage in hydrophobic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • N-[4-[4-chloro-3-(morpholin-4-ylmethyl)phenyl]acetamide
  • N-[4-[4-chloro-3-(morpholin-4-ylmethyl)anilino]cyclohexyl]propionamide
  • N-[4-[4-chloro-3-(morpholin-4-ylmethyl)anilino]cyclohexyl]butyramide

Comparison: N-[4-[4-chloro-3-(morpholin-4-ylmethyl)anilino]cyclohexyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities due to variations in the length and nature of the acyl chain .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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